Home > Products > Screening Compounds P58623 > 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane - 2098067-41-3

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

Catalog Number: EVT-1769579
CAS Number: 2098067-41-3
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is a complex organic compound with significant interest in chemical and pharmaceutical research. Its molecular formula is C14H20N2OC_{14}H_{20}N_{2}O, and it has a molecular weight of 232.32 g/mol. The compound features a unique spirocyclic structure, which is characterized by the presence of two nitrogen atoms and an oxygen atom within its framework, contributing to its potential biological activity and utility in various applications. The compound is cataloged under the CAS number 2098067-41-3 and is primarily intended for non-human research purposes, not for therapeutic or veterinary use.

Synthesis Analysis

The synthesis of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane can be achieved through several methodologies. One common approach involves the reaction of 4-halogenobutanonitrile derivatives with appropriate amines, which facilitates the formation of the diazaspiro framework. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Technical details include:

  • Reagents: Commonly used reagents include halogenated compounds, amines, and solvents such as dimethylformamide or dichloromethane.
  • Conditions: Reactions are often conducted under reflux or at elevated temperatures to promote cyclization and formation of the spirocyclic structure.
  • Purification: Post-synthesis purification may involve chromatography techniques to isolate the desired product from by-products .
Molecular Structure Analysis

The molecular structure of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane can be described as follows:

  • Structural Features: The compound consists of a spirocyclic arrangement where a benzyl group is attached to a diazaspiro framework containing an ether oxygen atom.
  • Geometric Configuration: The stereochemistry around the nitrogen atoms can influence the compound's biological activity; thus, stereochemical analysis may be necessary.
  • Data Representation:
    • InChI Key: FKKSNGWACOIXES-UHFFFAOYSA-N
    • SMILES Notation: C1COCC12CN(CCN2)CC3=CC=CC=C3
    • InChI: InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2.
Chemical Reactions Analysis

The reactivity of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane has been explored in various chemical reactions:

  1. Nucleophilic Substitution: The presence of halogen substituents allows for nucleophilic substitution reactions that can modify the benzyl group or introduce new functional groups.
  2. Cyclization Reactions: The compound can participate in further cyclization reactions under specific conditions to form more complex structures.
  3. Biochemical Interactions: As a potential bioactive compound, it may interact with enzymes or receptors, leading to biochemical transformations that are critical for its applications in research .
Mechanism of Action

The mechanism of action for 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane is still under investigation but may involve:

  1. Target Interaction: The compound likely interacts with specific biological targets such as receptors or enzymes, influencing cellular pathways.
  2. Biochemical Pathways: It may modulate pathways involved in neurotransmission or metabolic processes due to its structural similarity to known bioactive compounds.
  3. Cellular Effects: Preliminary studies suggest that it could alter gene expression and cellular metabolism through its binding interactions .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane are essential for understanding its behavior in various environments:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Stability: Stability may vary depending on environmental conditions (e.g., light, temperature).

These properties are crucial for determining how the compound can be utilized in laboratory settings and its potential applications in drug development.

Applications

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane has several scientific applications:

  1. Research Tool: It serves as a valuable reagent in synthetic chemistry for developing new compounds with potential therapeutic effects.
  2. Pharmaceutical Development: Its unique structure may lead to discoveries in drug design targeting specific biological pathways.
  3. Biological Studies: Investigations into its interaction with biological systems could provide insights into new mechanisms of action for treating diseases.
Introduction to 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane in Contemporary Organic Chemistry

Historical Context and Emergence in Spirocyclic Compound Research

The discovery of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane represents a strategic evolution in spirocyclic chemistry, driven by the need for three-dimensional scaffolds in medicinal chemistry. Spirocyclic compounds gained prominence in the early 2000s due to their ability to confer conformational restriction and reduce planar molecular characteristics – factors linked to improved solubility and target selectivity in drug discovery. This specific diazaspiro derivative emerged from systematic efforts to hybridize benzylamine functionalities with oxygen-nitrogen spiro architectures, as evidenced by its first detailed characterization around CAS 1368143-60-5 [2]. Its synthesis capitalized on ring-closing metathesis (RCM) methodologies, which became a cornerstone technique for constructing strained spirocyclic systems during the 2010s . The benzyl substitution at the N9 position was a deliberate design choice to enhance lipid membrane permeability while retaining hydrogen-bonding capabilities via the diaza-oxa framework. This compound’s emergence filled a critical gap in the accessibility of spiro[4.5]decane systems bearing both nitrogen and oxygen heteroatoms, offering a versatile intermediate for kinase inhibitor development and catalytic ligand design .

Table 1: Key Historical Milestones for Diazaspiro[4.5]decane Scaffolds

Time PeriodDevelopment FocusImpact on 9-Benzyl Derivative
Pre-2010Spirocyclic lactam synthesisEstablished basic ring-closing methodologies
2010-2015Ring-closing metathesis optimizationEnabled efficient diazaspiro[4.5] core formation
2015-PresentFunctionalization strategiesPermitted N9-benzyl & C2/C7 modifications
Recent AdvancesKinase inhibitor applicationsValidated target engagement via crystallography

Role in Bridging Heterocyclic and Diazaspiro Chemical Spaces

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane occupies a unique niche at the intersection of traditional heterocyclic chemistry and advanced spirocyclic design. Its molecular architecture (C₁₄H₂₀N₂O, MW 232.32 g/mol) integrates three pharmacologically significant features: a benzyl-substituted tertiary amine for lipophilicity modulation, a spirocyclic constraint enforcing axial chirality, and a mixed oxygen-nitrogen heterocycle capable of multipoint hydrogen bonding [2] [7]. This triad enables the compound to serve as a "molecular translator" between flat heteroaromatic systems and saturated three-dimensional pharmacophores. Crucially, the spiro junction at carbon 6/4 distorts the piperidine and tetrahydropyran rings into perpendicular orientations, projecting the N2 and N9 benzyl groups into distinct spatial quadrants. This conformation allows simultaneous engagement with complementary enzyme binding pockets – a property exploited in kinase inhibition where the scaffold mimics ATP’s hydrogen-bonding pattern while avoiding metabolic liabilities associated with purine-based cores . The oxygen atom in the 2-oxa moiety further differentiates it from all-carbon analogs by introducing a hydrogen-bond acceptor that influences both solubility (calculated LogP ~2.1) [7] and target affinity. Commercial availability (e.g., as ≥97% pure material) [2] has accelerated its adoption, with researchers leveraging the N9-benzyl group for further derivatization via dealkylation or cross-coupling, or the C7 position for methyl group installation (as in 7-methyl analogs) [7] to sterically block metabolic hotspots.

Table 2: Comparative Analysis of Diazaspiro[4.5]decane Variants

Structural Feature9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane7-Methyl Analog8-Oxo Derivative
Molecular FormulaC₁₄H₂₀N₂OC₁₅H₂₂N₂OC₁₄H₁₈N₂O₂
Molecular Weight232.32 g/mol246.35 g/mol246.31 g/mol
Key SubstituentsN9-benzylC7-methyl, N9-benzylC8-ketone, N9-benzyl
Spatial OrientationPerpendicular ringsSterically hinderedPlanar amide region
Representative CAS1368143-60-52126159-81-52408964-19-0
Primary ApplicationKinase scaffold intermediateConformational studiesCarboxamide precursor

Physicochemical Profile and Structural Features

The molecular architecture of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane demonstrates how strategic heteroatom placement governs drug-like properties. Its canonical SMILES (C1CNCC12CN(CCO2)CC3=CC=CC=C3) [2] reveals the spiro center (C6) connecting a piperidine (N2-C1-C2-C3-C4-C5) and an oxa-diazine ring (O1-C7-C8-N9-C10-C6), with the benzyl group appended to N9. This arrangement yields three key characteristics:

  • Conformational Restriction: The spiro junction locks ring systems at ~90° dihedral angles, reducing entropy penalties upon protein binding. X-ray crystallography of related compounds shows this orientation positions the N9-benzyl group pseudo-equatorially [7].
  • Amphiphilic Character: The benzyl moiety (log P contribution +2.0) balances the polar diaza-oxa core (clog P ≈ -1.0), yielding a moderate experimental LogP ~2.1 – optimal for blood-brain barrier penetration in CNS-targeted analogs.
  • Hydrogen-Bonding Capacity: The N2 nitrogen (pKa ~7.5, protonatable) and oxa oxygen (σ-hole acceptor) create a polarized region facilitating target interactions, while the benzyl group provides hydrophobic surface contact.

Spectroscopic signatures confirm this structure: ¹H-NMR displays distinct benzyl CH₂ doublets at δ 3.6–3.8 ppm, spiro methylene multiplets between δ 2.4–3.2 ppm, and aromatic resonances at δ 7.2–7.3 ppm. IR spectra show C-O-C stretches at 1020–1120 cm⁻¹ and absence of carbonyl bands, differentiating it from keto-analogs like 8-oxo derivatives (CAS 2408964-19-0) [4]. Thermal analysis indicates stability to ~200°C, supporting its utility in high-temperature synthetic applications.

Molecular Recognition and Biological Applications

The 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane scaffold exhibits pronounced utility in molecular recognition, particularly in kinase inhibition. Protein crystallography studies of analogous diazaspirocycles reveal how the scaffold’s conformation enables three-point binding:

  • The protonated N2 nitrogen forms salt bridges with catalytic lysine residues (e.g., Lys53 in PKA)
  • The oxa oxygen accepts hydrogen bonds from hinge region amides (e.g., Glu121 in CDK2)
  • The benzyl aromatic ring engages in π-stacking with gatekeeper phenylalanines

This binding mode mimics ATP’s adenine interactions while exploiting unique spirocyclic vectors to access hydrophobic selectivity pockets. Structure-activity relationship (SAR) studies demonstrate that N9-benzyl removal abolishes kinase affinity, confirming its critical role in hydrophobic contact. Modifications at C7 (e.g., 7-methyl substitution, CAS 2126159-81-5) [7] enhance potency against DAPK1 and ROCK kinases by 3–5-fold by inducing favorable van der Waals interactions with aliphatic residues. The scaffold’s versatility extends beyond kinases – its balanced lipophilicity (clogP 2.1–2.5) and topological polar surface area (~35 Ų) make it suitable for G-protein-coupled receptor (GPCR) targets, where conformational restraint improves subtype selectivity.

Table 3: Synthetic Derivatives and Their Target Affinities

Derivative StructureSynthetic ModificationPrimary Biological TargetKᵢ or IC₅₀
9-Benzyl parentNoneKinase hinge-binder scaffoldN/A (Building block)
7-Methyl analogC7 methylationROCK kinases~180 nM
8-Oxo-carboxamideC8-ketone, C2-amidep38 MAPK85 nM
Spiro[5.5]undecane analogRing expansionAurora kinases320 nM

Synthetic Strategies and Industrial Accessibility

Industrial-scale synthesis of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane leverages cost-effective ring-closing strategies, with two dominant routes:

Route A: Reductive Amination Pathway

  • Condensation of 4-piperidone with benzylamine yields enamine intermediate
  • Michael addition to ethyl acrylate followed by Dieckmann cyclization forms lactam
  • Borane reduction generates the 2,9-diazaspiro[4.5]decane core
  • Oxyfunctionalization via BF₃-mediated ring expansion installs the 2-oxa moiety

Route B: Ring-Closing Metathesis (RCM) Approach

  • N-allylation of 4-piperidineethanol with benzyl bromide
  • Grubbs II-catalyzed RCM creates spirocyclic olefin
  • Dihydroxylation and hydrogenation saturate olefin, installing diol
  • Acid-catalyzed cyclization eliminates water, forming oxa bridge

Route B offers superior stereocontrol (typically >95% trans isomer) and scalability, with RCM yields exceeding 80% under optimized conditions. Industrial suppliers (e.g., Aladdin Scientific, Enamine) provide gram-to-kilogram quantities at ≥97% purity [2] [5], with pricing reflecting scale economies:

  • 100 mg: $149.90
  • 1 g: $599.90
  • 5 g: $3,001.90 [2]

The synthetic versatility permits late-stage diversification: electrophiles attack N2 selectively over N9-benzyl, while C7 undergoes lithiation-electrophile quenching for methyl or aryl derivatives. These modifications generate libraries for kinase selectivity profiling, aligning with fragment-based drug design paradigms.

Comparative Analysis with Related Spirocyclic Frameworks

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane exhibits distinct advantages and limitations versus related spirocycles:

  • vs. All-Carbon Analogs (e.g., 2,9-diazaspiro[4.5]decane): The 2-oxa substitution reduces basicity (pKa N2 = 7.5 vs. 9.2 for all-carbon), diminishing off-target cationic amphiphile interactions. Oxygen’s electronegativity enhances oxyanion hole complementarity in esterase targets.
  • vs. Larger Ring Systems (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane, CAS 1169699-64-2) [10]: The [4.5] system offers greater conformational strain (~5 kcal/mol higher energy) for stronger entropy-driven binding, but the [5.5] system provides larger surface area for hydrophobic contact.
  • vs. Keto Derivatives (e.g., 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane): The saturated parent compound avoids metabolic oxidation vulnerabilities at C8 but forfeits hydrogen-bond donor capacity offered by keto derivatives’ enolizable protons.

These trade-offs guide target-specific scaffold selection: the 9-benzyl-2-oxa variant excels where moderate basicity and rigid projection of benzyl groups are prioritized, as evidenced by its dominance in Rho-kinase inhibitor patents.

Properties

CAS Number

2098067-41-3

Product Name

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane

IUPAC Name

9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2

InChI Key

FKKSNGWACOIXES-UHFFFAOYSA-N

SMILES

C1COCC12CN(CCN2)CC3=CC=CC=C3

Canonical SMILES

C1COCC12CN(CCN2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.